

Application Notes & Protocols: Bioanalytical Method for Ebastine and Carebastine in Clinical Studies

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Compound of Interest		
Compound Name:	Carebastine-d5	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the simultaneous determination of Ebastine and its active metabolite, Carebastine, in human plasma. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques suitable for clinical and pharmacokinetic studies.

Introduction

Ebastine is a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Following oral administration, Ebastine is rapidly metabolized to its pharmacologically active carboxylic acid metabolite, Carebastine.[1][3] Therefore, a sensitive and selective bioanalytical method for the simultaneous quantification of both Ebastine and Carebastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The methods outlined below detail validated procedures using LC-MS/MS, which offers high sensitivity and specificity for accurate drug monitoring.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated bioanalytical methods for the analysis of Ebastine and Carebastine in human plasma.

Table 1: Linearity and Range



Analyte	Linearity Range (ng/mL)	Correlation Coefficient (r²)	Source
Ebastine	0.051 - 31.099	>0.99	[4]
Carebastine	1.013 - 1005.451	>0.99	[4]
Ebastine	0.01 - 8.0	Not Specified	[5]
Carebastine	1.00 - 300	Not Specified	[5]
Ebastine	0.1 - 10	Not Specified	[6]
Carebastine	0.2 - 200	Not Specified	[6]

Table 2: Precision and Accuracy

Analyte	QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)	Source
Ebastine	Not Specified	<12.5%	<12.5%	88% - 112%	[7]
Carebastine	Not Specified	<12.5%	<12.5%	88% - 112%	[7]
Ebastine	Not Specified	0.22% - 0.49%	0.24% - 0.73%	Not Specified	[1][8]

Experimental Protocols

Two primary sample preparation techniques have been successfully employed for the extraction of Ebastine and Carebastine from human plasma: Solid-Phase Extraction (SPE) and Protein Precipitation (PP).

Method 1: Solid-Phase Extraction (SPE)

This method offers cleaner extracts and can provide higher sensitivity.

3.1.1. Materials and Reagents



- Blank human plasma (K2EDTA)
- Ebastine and Carebastine reference standards
- Ebastine-d6 and Carebastine-d6 internal standards (IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Water (Milli-Q or equivalent)
- Strata-X-C 33 μm polymeric sorbent cartridges
- Nitrogen gas
- 3.1.2. Stock and Working Solutions Preparation
- Stock Solutions (1000 μg/mL): Accurately weigh about 5 mg of Ebastine and Carebastine and dissolve in a 5 mL volumetric flask with methanol.[4] Similarly, prepare stock solutions for the internal standards (Ebastine-d6 and Carebastine-d6).[4]
- Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent (e.g., methanol:water 50:50 v/v) to cover the desired calibration range.
- Internal Standard Working Solution: Prepare a combined internal standard working solution containing Ebastine-d6 (e.g., 20 ng/mL) and Carebastine-d6 (e.g., 100 ng/mL) by diluting the respective stock solutions.[4]
- 3.1.3. Sample Preparation Protocol
- Pipette 200 μL of human plasma (blank, standard, or study sample) into a labeled polypropylene tube.
- Add 50 μL of the internal standard working solution and vortex for 10 seconds.[4]



- Condition the SPE cartridges (Strata-X-C) by passing 1.0 mL of methanol followed by 1.0 mL of water.[4]
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 2 x 1.0 mL of water.[4]
- Dry the cartridge under a stream of nitrogen for 2.0 minutes.[4]
- Elute the analytes and internal standards with 500 μL of the mobile phase into a clean, prelabeled collection vial.[4]
- The eluate is ready for injection into the LC-MS/MS system.

Method 2: Protein Precipitation (PP)

This method is simpler and faster, suitable for high-throughput analysis.

3.2.1. Materials and Reagents

- Blank human plasma
- Ebastine and Carebastine reference standards
- Internal Standards (e.g., appropriate deuterated analogs)
- Acetonitrile (containing 0.1% formic acid, if desired for improved peak shape)

3.2.2. Sample Preparation Protocol

- Pipette 50 μL of human plasma into a microcentrifuge tube.
- Add 30 μL of the internal standard working solution (concentration will depend on the specific assay sensitivity).
- Add 150 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture thoroughly for about 3 minutes.



- Centrifuge the samples at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative chromatographic and mass spectrometric conditions. These may require optimization based on the specific instrumentation used.

Table 3: Chromatographic Conditions

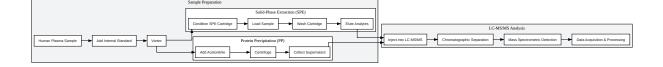
Parameter	Method 1 (SPE)	Method 2 (PP)
LC System	Agilent 1200 series or equivalent	Not Specified
Column	BDS Hypersil C18 (50 x 4.6 mm, 5 μm)[4]	Synergi Hydro-RP 80A (50 x 2.0 mm, 4 μm)[5]
Mobile Phase A	Acetonitrile:Buffer:Formic Acid[4]	0.1% Formic Acid in 5 mM Ammonium Acetate[5]
Mobile Phase B	Not specified as a gradient	100% Methanol[5]
Flow Rate	0.6 mL/min[4]	0.4 mL/min[5]
Injection Volume	5 μL[4]	Not Specified
Column Temperature	Ambient	Not Specified
Elution	Isocratic	Gradient[5]

Table 4: Mass Spectrometric Conditions



Parameter	Setting
Mass Spectrometer	AB Sciex API-4000 or equivalent
Ionization Mode	Positive Ion Electrospray (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z)	Ebastine: $496.2 \rightarrow 261.0[4]$ or $470.7 \rightarrow 167.1[7]$ Carebastine: $479.3 \rightarrow 261.2[4]$ or $500.6 \rightarrow 167.1[7]$ Ebastine-d6: (Specific to IS used) Carebastine-d6: (Specific to IS used)
Ion Source Temperature	Dependent on instrument
Collision Gas	Nitrogen

Visualization of Experimental Workflow



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Caption: Workflow for the bioanalysis of Ebastine and Carebastine.

Method Validation



The described bioanalytical methods have been validated according to international guidelines, assessing parameters such as:

- Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
- Linearity and Range: Demonstrating a proportional response over a defined concentration range.
- Precision and Accuracy: Assessing the closeness of repeated measurements and the correctness of the measurements, both within a single day (intra-day) and between different days (inter-day).
- Recovery: The efficiency of the extraction process.
- Matrix Effect: The influence of plasma components on the ionization of the analytes.
- Stability: Evaluating the stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The freeze and thaw stability results indicated that repeated freeze and thawing (five cycles) did not affect the stability of Ebastine and Carebastine.[4]

Conclusion

The LC-MS/MS methods detailed in these application notes provide a robust and reliable approach for the simultaneous quantification of Ebastine and its active metabolite, Carebastine, in human plasma. These protocols are well-suited for supporting clinical trials, pharmacokinetic studies, and bioequivalence assessments, offering the necessary sensitivity, specificity, and accuracy to meet regulatory requirements. The choice between SPE and PP will depend on the specific requirements of the study, such as required sensitivity and sample throughput.

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